molecular formula C6H6Cl2N2O2 B6327124 Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate CAS No. 64736-58-9

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Cat. No.: B6327124
CAS No.: 64736-58-9
M. Wt: 209.03 g/mol
InChI Key: VLUBCRVJZVBQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Significance of Imidazole (B134444) Scaffolds in Modern Chemical Synthesis and Design

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic structure and ability to act as both a hydrogen bond donor and acceptor contribute to its widespread importance in chemistry and biology.

The history of imidazole chemistry dates back to the 19th century, with the first synthesis of the parent imidazole molecule. Since then, the field has expanded dramatically, driven by the discovery of naturally occurring imidazoles with profound biological activity, such as the amino acid histidine and the neurotransmitter histamine. This has spurred extensive research into the synthesis and derivatization of the imidazole core to develop new therapeutic agents and functional materials.

The imidazole scaffold is a versatile building block that allows for the introduction of a wide array of substituents at its carbon and nitrogen atoms. This structural flexibility has led to the development of a vast library of imidazole derivatives with diverse chemical and physical properties. They are integral components in many pharmaceuticals, ionic liquids, catalysts, and dyes, demonstrating their broad utility.

Rationale for Investigating Halogenated Imidazole Esters in Chemical Research

The introduction of halogen atoms and an ester group onto the imidazole ring, as seen in Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate, is a strategic design element that significantly influences the molecule's properties and reactivity.

Halogenation is a powerful tool in medicinal and materials chemistry for fine-tuning the electronic properties of a molecule. The electron-withdrawing nature of chlorine atoms in the 4 and 5 positions of the imidazole ring in this compound decreases the electron density of the aromatic system. This can enhance the molecule's stability, lipophilicity, and ability to participate in halogen bonding, a non-covalent interaction of growing importance in crystal engineering and drug design. Furthermore, the chlorine atoms can serve as reactive handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This compound is a key representative of the dihaloimidazole class of compounds. Research into dihaloimidazoles has revealed their potential as precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. The presence of the two halogen atoms offers opportunities for selective functionalization, making these compounds valuable synthons for creating polysubstituted imidazoles. The ethyl ester group at the 2-position further adds to the synthetic utility, as it can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups.

Overview of Key Research Areas Pertaining to this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research on closely related compounds provides a strong indication of its potential areas of application. These include:

Synthetic Precursor: Its structure suggests its use as a versatile intermediate in the synthesis of more complex molecules. The reactive sites—the N-H group, the chloro substituents, and the ethyl ester—allow for a variety of chemical modifications. For instance, N-alkylation of the imidazole ring is a common strategy to introduce diverse side chains. researchgate.net

Medicinal Chemistry: Halogenated imidazoles have shown promise in the development of new therapeutic agents. For example, chlorinated imidazole complexes have been investigated for their potent antifungal activity. researchgate.net The structural motifs present in this compound could be explored for the design of novel bioactive compounds.

Materials Science: The ability of halogenated compounds to participate in halogen bonding makes them attractive for the design of supramolecular assemblies and functional materials. The specific substitution pattern of this molecule could lead to predictable and ordered crystal packing, a desirable feature in materials science.

Table 1: Physicochemical Properties of a Related Compound: Ethyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate

PropertyValue
Molecular Formula C₈H₁₀Cl₂N₂O₂
Molecular Weight 237.08 g/mol
Physical Description White solid
Purity > 96% by NMR
Storage Temperature +20°C

This data is for a structurally similar compound and is provided for illustrative purposes. barcelonafinechemicals.com

The following table lists the chemical compounds mentioned in this article, along with their formal names, to ensure clarity and precision.

Table 2: List of Chemical Compounds

Common Name/IdentifierIUPAC Name
This compoundThis compound
Histidine(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid
Histamine2-(1H-imidazol-4-yl)ethanamine
4-chloro-1H-imidazole-2-carboxylic acid ethyl esterEthyl 4-chloro-1H-imidazole-2-carboxylate
1H-imidazole-2-carboxylic acid ethyl esterEthyl 1H-imidazole-2-carboxylate
N-chlorosuccinimide1-chloropyrrolidine-2,5-dione
Ethyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetateEthyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,5-dichloro-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUBCRVJZVBQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4,5 Dichloro 1h Imidazole 2 Carboxylate

Retrosynthetic Analysis of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

A retrosynthetic analysis of this compound suggests a disconnection of the ester group as a primary step, leading back to 4,5-dichloro-1H-imidazole-2-carboxylic acid. This transformation is a standard esterification reaction.

Further disconnection of the imidazole (B134444) ring itself can be envisioned through several classical methods. One common approach involves the formation of the C4-C5 bond and the N1-C5/N3-C4 bonds, suggesting precursors such as a dichlorinated α-dicarbonyl equivalent and a source of ammonia (B1221849) and the C2 carbon. Another possibility is the cyclization of a precursor already containing the N-C-N fragment, which would react with a dichlorinated two-carbon unit. A key precursor for the dichlorinated imidazole core is 4,5-dichloro-1H-imidazole. The introduction of the carboxylate group at the C2 position can be achieved through various C-H activation or lithiation strategies followed by carboxylation.

Classical and Established Synthetic Routes to the Imidazole Core

The synthesis of the imidazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing access to this important scaffold.

Approaches Utilizing alpha-Haloketones and Aldehydes

The condensation of α-haloketones with amidines is a widely used method for the synthesis of 2,4-disubstituted imidazoles. While not directly applicable to the synthesis of the 4,5-dichloro-substituted target, this method highlights the utility of α-functionalized carbonyl compounds in imidazole synthesis. A related classical approach is the Debus synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form a tri-substituted imidazole.

Ring-Closure Reactions for 1H-Imidazole Formation

The Radziszewski synthesis is another cornerstone in imidazole chemistry, condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Formamide (B127407) can often serve as a convenient source of ammonia. These multicomponent reactions offer a high degree of flexibility in accessing a variety of substituted imidazoles.

Specific Synthetic Pathways for this compound

The synthesis of the target molecule requires specific strategies to introduce the chloro substituents at the 4 and 5 positions and the ethyl carboxylate at the 2-position.

Preparation of Dichlorinated Imidazole Precursors

A key intermediate for the synthesis of the target compound is 4,5-dichloro-1H-imidazole-2-carboxylic acid. The synthesis of related dichlorinated imidazoles has been reported. For instance, 4,5-dichloro-2-dichloromethylene-imidazole can serve as a precursor for 4,5-dichloro-imidazole-2-carboxylic acid derivatives. prepchem.com

Another potential starting material for the synthesis of the dichlorinated imidazole core is diaminomaleonitrile (B72808) (DAMN). The reaction of DAMN with trifluoroacetic anhydride (B1165640) has been shown to produce 2-trifluoromethyl-4,5-dicyanoimidazole. researchgate.net While this yields a dicyano derivative, it demonstrates the use of DAMN as a precursor for 4,5-disubstituted imidazoles. Subsequent hydrolysis and chlorination could potentially lead to the desired 4,5-dichloro-1H-imidazole-2-carboxylic acid.

The direct chlorination of an imidazole precursor is also a viable strategy. For example, the synthesis of 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester has been achieved by treating the corresponding imidazole with N-chlorosuccinimide. This suggests that a similar dichlorination could be feasible on a suitable imidazole substrate.

Esterification Strategies for the Carboxylic Acid Moiety

Once the 4,5-dichloro-1H-imidazole-2-carboxylic acid is obtained, the final step is the esterification to yield the ethyl ester. The Fischer esterification is a classic and widely used method for this transformation. organic-chemistry.orgtamu.edumasterorganicchemistry.comlibretexts.orgyoutube.com This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, ethanol) is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Reaction Reactants Reagents and Conditions Product
Esterification4,5-dichloro-1H-imidazole-2-carboxylic acid, Ethanol (B145695)Acid catalyst (e.g., H₂SO₄), HeatThis compound

The mechanism of the Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com

Detailed Reaction Mechanisms and Proposed Intermediates

The synthesis of this compound can be logically approached through the initial synthesis of the parent compound, Ethyl 1H-imidazole-2-carboxylate, followed by a dichlorination step.

A plausible synthetic pathway for the precursor, Ethyl 1H-imidazole-2-carboxylate, can be adapted from established methods for similar imidazole carboxylates. One common approach involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia, a variant of the Radziszewski synthesis.

The key step, the dichlorination of Ethyl 1H-imidazole-2-carboxylate, proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring, being an electron-rich heterocycle, is susceptible to attack by electrophilic chlorinating agents. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS).

The proposed mechanism for the dichlorination with NCS is as follows:

Activation of the Chlorinating Agent: In the presence of an acid catalyst, the chlorine atom of NCS becomes more electrophilic.

First Electrophilic Attack: The imidazole ring, acting as a nucleophile, attacks the electrophilic chlorine of the activated NCS. This attack preferentially occurs at the C4 or C5 position, which are the most electron-rich positions in the imidazole ring, especially when the C2 position is substituted with an electron-withdrawing group like an ester. This forms a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion.

Proton Abstraction and Aromatization: A base, such as the succinimide (B58015) anion or a solvent molecule, abstracts a proton from the carbon atom that was attacked, restoring the aromaticity of the imidazole ring and yielding Ethyl 4-chloro-1H-imidazole-2-carboxylate.

Second Chlorination: The presence of one chlorine atom on the ring slightly deactivates it towards further electrophilic attack. However, under appropriate reaction conditions (e.g., excess NCS, elevated temperature), a second chlorination can occur at the remaining C5 (or C4) position, following a similar mechanism of electrophilic attack and subsequent aromatization to yield the final product, this compound.

Proposed Intermediates:

N-Chloroimidazole Intermediate: It is possible that an initial N-chlorination occurs, followed by a rearrangement to the C-chlorinated product, although direct C-chlorination is generally favored for electron-rich aromatic systems.

Sigma Complex (Arenium Ion): A key intermediate in each chlorination step is the resonance-stabilized carbocation formed by the attack of the imidazole ring on the electrophilic chlorine.

A patent for the synthesis of the mono-chlorinated analog, 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester, describes a one-step method using N-chlorosuccinimide in the presence of an organic acid like acetic acid, trifluoroacetic acid, or methanesulfonic acid in a solvent such as dimethylformamide or N-methylpyrrolidone at low temperatures (-5 to 0 °C). google.com This process highlights the utility of NCS and an acidic medium to enhance the electrophilicity of the chlorine source. google.com

Modern and Optimized Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes.

Application of Green Chemistry Principles in Synthesis (e.g., solvent-free, atom economy)

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. For imidazole synthesis, microwave-assisted organic synthesis (MAOS) has been shown to be an effective green approach, often leading to shorter reaction times, higher yields, and cleaner reactions. orientjchem.org The Debus-Radziszewski synthesis, a multicomponent reaction for imidazole formation, can be optimized under microwave irradiation. orientjchem.org

In the context of chlorination, the use of safer chlorinating agents and the reduction of hazardous waste are key considerations. While traditional methods might use elemental chlorine, modern approaches favor reagents like NCS, which are solid and easier to handle. The use of recyclable catalysts and solvent-free or aqueous reaction media are also central tenets of green chemistry that can be applied to the synthesis of this compound. acs.org

Atom Economy: The concept of atom economy is crucial in green synthesis. In the dichlorination of Ethyl 1H-imidazole-2-carboxylate with NCS, the atom economy can be calculated as follows:

(Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100%

Catalytic Methods for Enhanced Yield and Selectivity Control

The use of catalysts can significantly improve the efficiency and selectivity of the chlorination process. While acid catalysis is common for activating NCS, research into other catalytic systems is ongoing. For instance, copper-catalyzed methods have been developed for the chlorination of functionalized arylboronic acids, which could potentially be adapted for the chlorination of imidazole derivatives. organic-chemistry.org

For the synthesis of the imidazole core, various catalytic procedures for multicomponent reactions have been investigated to control the selectivity of substitution patterns. rsc.org The use of solid acid catalysts, such as zeolites, has been explored for the synthesis of tetrasubstituted imidazoles, offering advantages like reusability and reduced environmental impact.

Continuous Flow Synthesis Techniques and Reactor Design

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. The halogenation of organic compounds, which can be highly exothermic, is particularly well-suited for continuous flow systems, as the high surface-area-to-volume ratio of microreactors allows for efficient temperature control. rsc.org

A continuous flow setup for the synthesis of this compound would likely involve pumping a solution of the starting material, Ethyl 1H-imidazole-2-carboxylate, and the chlorinating agent (e.g., NCS) through a heated reactor coil. The reaction parameters, such as temperature, residence time, and stoichiometry, can be precisely controlled to optimize the yield and minimize the formation of byproducts. The use of packed-bed reactors containing a solid-supported catalyst or scavenger resin could further enhance the efficiency and purity of the product stream. mdpi.com

Research into Scalability and Efficiency of this compound Production

Research into the scalability and efficiency of producing functionalized imidazoles is driven by their potential applications in pharmaceuticals and materials science. Key areas of investigation include:

Process Optimization: This involves the systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and throughput while minimizing costs and environmental impact.

Continuous Manufacturing: As mentioned, continuous flow technology is a promising avenue for the scalable and safe production of halogenated heterocycles. The ability to operate for extended periods with consistent output makes it an attractive option for industrial-scale synthesis.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or continuous chromatography, is essential for obtaining the final product with the required purity.

Chemical Reactivity and Transformation of Ethyl 4,5 Dichloro 1h Imidazole 2 Carboxylate

Reactivity of the Imidazole (B134444) Heterocycle

The chemical character of the imidazole ring in this molecule is markedly different from that of unsubstituted imidazole. The presence of strongly deactivating chloro and ethyl carboxylate groups diminishes the ring's nucleophilicity while enhancing its susceptibility to nucleophilic attack.

Electrophilic Substitution Reactions on the Imidazole Ring (e.g., nitration, sulfonation)

Electrophilic aromatic substitution is a characteristic reaction of many aromatic and heteroaromatic systems. byjus.commasterorganicchemistry.com However, the imidazole ring in Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is strongly deactivated towards electrophilic attack. The chlorine atoms and the ethyl ester group are potent electron-withdrawing groups, which reduce the electron density of the π-system, making it less attractive to electrophiles.

Nucleophilic Attack and Ring Opening Studies

The electron-deficient nature of the 4,5-dichloroimidazole (B103490) ring makes it a candidate for nucleophilic attack. libretexts.org Strong nucleophiles can potentially attack the carbon atoms of the ring, particularly the electron-poor carbons C4 and C5, which are bonded to the chlorine atoms. This can lead to nucleophilic aromatic substitution (SNAr), a reaction pathway more common for highly electron-deficient aromatic systems. libretexts.orglibretexts.org

Under forcing conditions with highly reactive nucleophiles, such as strong bases or organometallic reagents, ring-opening could be a possible outcome. Computational studies on the hydrolysis of related imidazole-2-ylidenes have shown that the reaction can proceed via intermediates that lead to ring-opened products, particularly when the aromatic stabilization of the ring is compromised. acs.orgnih.gov For this compound, such a transformation would require overcoming the inherent stability of the aromatic imidazole core and is not a commonly observed reaction pathway under standard conditions.

Transformations Involving the Ethyl Ester Functionality

The ethyl ester at the C2 position is a versatile functional group that can undergo a variety of classical carbonyl chemistry reactions.

Hydrolysis and Transesterification Reactions

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4,5-dichloro-1H-imidazole-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, using aqueous solutions of hydroxides like sodium hydroxide (B78521) or potassium hydroxide, is typically efficient. nih.gov

Transesterification is also a feasible reaction, allowing for the conversion of the ethyl ester into other alkyl esters. This is typically accomplished by heating the compound in the presence of a different alcohol (e.g., methanol, propanol) with an acid or base catalyst.

Reaction TypeReagentsProductTypical Conditions
Base-Catalyzed HydrolysisNaOH(aq) or KOH(aq)4,5-dichloro-1H-imidazole-2-carboxylic acidHeating in aqueous or alcoholic solution
Acid-Catalyzed HydrolysisH₂SO₄(aq) or HCl(aq)4,5-dichloro-1H-imidazole-2-carboxylic acidReflux in aqueous acid
TransesterificationR'OH, Acid or Base catalystAlkyl 4,5-dichloro-1H-imidazole-2-carboxylateHeating in excess alcohol (R'OH)

Amidation, Reduction, and Other Carbonyl Chemistry

The ethyl ester functionality serves as a precursor for various other functional groups.

Amidation: The ester can be converted into an amide, 4,5-dichloro-1H-imidazole-2-carboxamide, through several methods. Direct aminolysis by heating with ammonia (B1221849) or a primary/secondary amine is possible but can be inefficient. A more common and milder approach involves a two-step process: first, hydrolysis of the ester to the carboxylic acid, followed by reaction with an amine in the presence of a peptide coupling agent. A variety of reagents have been developed for the efficient amidation of carboxylic acids. lookchemmall.comresearchgate.netnih.govacs.org

Reduction: The ester can be reduced to the corresponding primary alcohol, (4,5-dichloro-1H-imidazol-2-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. orgosolver.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

TransformationTypical ReagentsProduct
Amidation (via carboxylic acid)1. NaOH(aq) 2. R'R''NH, Coupling Agent (e.g., EDC, HOBt)N,N-Disubstituted-4,5-dichloro-1H-imidazole-2-carboxamide
Reduction1. LiAlH₄ in THF 2. H₂O or H₃O⁺ workup(4,5-dichloro-1H-imidazol-2-yl)methanol

Manipulation of Halogen Atoms on the Imidazole Ring

The two chlorine atoms at the C4 and C5 positions are key sites for further functionalization of the molecule. Their reactivity is enhanced by the electron-withdrawing effect of the neighboring nitrogen atoms and the C2-ester group.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the electron-deficient ring is activated for SNAr reactions. libretexts.orglibretexts.org Strong nucleophiles, such as alkoxides (NaOR'), thiolates (NaSR'), and amines (R'R''NH), can displace one or both of the chlorine atoms. The reaction's feasibility is highly dependent on the nucleophile's strength and the reaction conditions. This pathway offers a valuable method for introducing a wide range of substituents onto the imidazole core.

Reductive Dehalogenation: The chlorine atoms can be removed and replaced with hydrogen atoms through reductive dehalogenation. This can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C) or treatment with other reducing agents. This process converts the dichloro-imidazole derivative into its corresponding unsubstituted or mono-chlorinated imidazole analogs. Reductive dehalogenation is a known process for environmental remediation of halogenated organic compounds. epa.govnih.gov

Cross-Coupling Reactions: The C-Cl bonds on the imidazole ring can potentially participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.govyoutube.comnih.govyoutube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst could be used to introduce an aryl substituent at the C4 or C5 position, creating more complex molecular architectures. researchgate.net

Selective Halogen Exchange Reactions (e.g., Finkelstein reaction variants)

The direct replacement of aryl halides via a classical nucleophilic substitution mechanism is generally challenging due to the high energy barrier for breaking the sp² carbon-halogen bond. The Finkelstein reaction, which involves the exchange of one halogen for another, is a prime example of a nucleophilic bimolecular substitution (SN2) reaction. wikipedia.org This reaction is highly effective for alkyl halides but is typically unreactive for aryl halides like the chloro-substituents on the imidazole ring of this compound. wikipedia.org

However, variants of this transformation, often termed "aromatic Finkelstein reactions," have been developed that proceed with the aid of a transition metal catalyst. wikipedia.orgnih.gov These reactions are crucial for converting less reactive aryl chlorides and bromides into more reactive aryl iodides, which are superior substrates for subsequent cross-coupling reactions. nih.govorganic-chemistry.org For a substrate like this compound, a catalyzed halogen exchange would be necessary. wikipedia.org

The most common catalytic systems for this transformation involve copper(I) salts, particularly copper(I) iodide (CuI), often in the presence of a diamine ligand. wikipedia.orgorganic-chemistry.org Nickel-based catalysts have also been employed. wikipedia.org The reaction involves the conversion of the aryl chloride or bromide to an aryl iodide by treatment with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). The general mechanism is believed to involve the oxidative addition of the aryl halide to a low-valent metal center, followed by halide exchange and reductive elimination. nih.gov Given the two chlorine atoms on the imidazole ring, selective mono-iodination could potentially be achieved by controlling stoichiometry and reaction conditions, although di-iodination is also possible.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) at C-4 and C-5

The chlorine atoms at the C-4 and C-5 positions of this compound serve as excellent handles for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of aryl, vinyl, alkyl, and alkynyl substituents, providing a powerful tool for structural diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. semanticscholar.orgnih.gov It is one of the most versatile methods for forming C(sp²)-C(sp²) bonds. For dichloroheteroarenes, achieving selective mono-arylation is a key challenge. Research on analogous systems like dichloropyridines has shown that high selectivity can be achieved through careful ligand choice. nih.gov For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can direct the coupling to a specific position, even one that is not electronically favored. nih.gov Furthermore, reaction conditions such as temperature and the choice of base can influence whether mono- or di-substitution occurs. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org While aryl chlorides are the least reactive among aryl halides (I > Br > Cl), their coupling is achievable under appropriate conditions, often requiring more active catalysts or higher temperatures. wikipedia.org This reaction is invaluable for synthesizing arylalkynes. For this compound, selective Sonogashira coupling could be used to install an alkyne moiety at either the C-4 or C-5 position, which can then undergo further transformations.

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. A significant advantage of this method is its ability to form C-C bonds with sp³, sp², and sp hybridized carbon atoms. Palladium-NHC catalytic systems have proven effective for selective Negishi couplings on dichloroheterocycles, allowing for the installation of both alkyl and heteroaryl groups that can be challenging to introduce via Suzuki reactions. nih.gov

Table 1: Overview of Cross-Coupling Reactions on Dichloroimidazole Core
Reaction TypeCoupling PartnerTypical Catalyst SystemPotential Product
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), often with specialized ligands (e.g., NHCs)4-Aryl-5-chloro- or 4,5-Diaryl-imidazole derivative
SonogashiraTerminal AlkynePd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine Base4-Alkynyl-5-chloro- or 4,5-Dialkynyl-imidazole derivative
NegishiOrganozinc ReagentPd(0) or Ni(0) catalyst (e.g., Pd/IPr)4-Alkyl/Aryl-5-chloro- or 4,5-Disubstituted-imidazole derivative

N-Alkylation and N-Arylation Reactions on the Imidazole Nitrogen

The presence of a secondary amine in the imidazole ring allows for functionalization at the N-1 position. These reactions typically proceed by deprotonation of the N-H group with a base, followed by reaction with an electrophile.

N-Alkylation: This is a common transformation for imidazoles, typically achieved by reacting the heterocycle with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride. nih.gov The reaction introduces an alkyl group onto the ring nitrogen, which can be crucial for modifying the compound's biological activity and physicochemical properties.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through methods like the Chan-Lam or Buchwald-Hartwig couplings. The Chan-Lam coupling utilizes a copper catalyst to couple the imidazole with an arylboronic acid, often under mild, aerobic conditions. nih.govscienceopen.com The Buchwald-Hartwig amination uses a palladium catalyst to couple the imidazole with an aryl halide or triflate. These reactions provide access to a wide range of N-aryl imidazole derivatives.

Regioselectivity Studies in N-Substitution

For many unsymmetrically substituted imidazoles, N-alkylation can lead to a mixture of two regioisomers (e.g., substitution at N-1 versus N-3). otago.ac.nzreddit.com The outcome is influenced by a combination of steric and electronic effects of the ring substituents, as well as the nature of the alkylating agent and reaction conditions. otago.ac.nz Electron-withdrawing groups tend to direct substitution to the more distant nitrogen atom. otago.ac.nz

In the case of this compound, the molecule is substituted at the 2, 4, and 5 positions. While tautomerism exists, the N-1 and N-3 positions are chemically non-equivalent. However, standard N-alkylation or N-arylation reactions of this 1H-imidazole derivative lead to a single constitutional isomer, as substitution occurs at the available nitrogen of the imidazole core. nih.gov The challenge of regioselectivity is thus less pronounced than in imidazoles with fewer substituents.

Mechanistic Insights into N-Functionalization

The mechanism of N-functionalization depends on the specific reaction type.

N-Alkylation with alkyl halides is a classic nucleophilic substitution. The reaction is typically facilitated by a base that deprotonates the imidazole N-H, generating a highly nucleophilic imidazolide (B1226674) anion which then attacks the electrophilic carbon of the alkyl halide in an SN2-type mechanism.

N-Arylation via copper-catalyzed Chan-Lam coupling is thought to proceed through a mechanism involving the formation of a copper(II)-imidazolide complex. This complex then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the N-arylated product and regenerate the active copper catalyst.

N-Arylation via palladium-catalyzed Buchwald-Hartwig amination follows a well-established catalytic cycle: (1) oxidative addition of the aryl halide to the Pd(0) catalyst, (2) coordination of the deprotonated imidazolide anion to the palladium center, and (3) reductive elimination of the N-aryl imidazole product, which regenerates the Pd(0) catalyst for the next cycle.

Exploitation of the Imidazole Acidity for Derivatization

The N-H proton of the imidazole ring is acidic. While the pKa of unsubstituted imidazole is approximately 14.5, the presence of three strong electron-withdrawing groups (two chloro atoms and an ethyl carboxylate) on the ring of this compound significantly increases the acidity of this proton. nih.gov

This enhanced acidity makes the N-H proton easier to remove with moderately strong bases (e.g., K₂CO₃, DBU) or strong bases (e.g., NaH). The resulting imidazolide anion is a potent nucleophile. This principle is the foundation for the N-alkylation and N-arylation reactions described previously. The deprotonation step is crucial for activating the imidazole ring for subsequent reaction with an electrophile. Therefore, the acidity of the imidazole core is a key property that is widely exploited for its derivatization at the nitrogen position, enabling the synthesis of a vast library of N-substituted imidazole compounds.

Derivative Synthesis and Scaffold Utilization of Ethyl 4,5 Dichloro 1h Imidazole 2 Carboxylate

Strategies for Constructing Novel Imidazole-Based Chemical Entities

The construction of novel chemical entities from ethyl 4,5-dichloro-1H-imidazole-2-carboxylate hinges on the selective manipulation of its functional groups. The presence of two chlorine atoms at the C-4 and C-5 positions allows for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling and nucleophilic substitution reactions. The pyrrolic nitrogen (N-1) of the imidazole (B134444) ring is amenable to alkylation and arylation, which not only introduces diversity but can also influence the reactivity of the imidazole core. Furthermore, the ethyl carboxylate group at the C-2 position can be modified, for instance, through hydrolysis and subsequent amide bond formation, to further expand the chemical space accessible from this scaffold. The strategic and sequential application of these transformations enables the synthesis of a diverse library of imidazole derivatives with potential applications in various fields of chemistry.

C-Substitution Strategies Derived from this compound

The carbon-chlorine bonds at positions 4 and 5 of the imidazole ring are key to the derivatization of this compound. These positions are prime targets for the introduction of new carbon-based substituents, ranging from simple alkyl chains to complex cyclic and aromatic systems.

Functionalization at C-4 and C-5 Positions via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples utilizing this compound as a substrate are not extensively documented in publicly available literature, the reactivity of similar dichloro-heteroarenes provides a strong basis for predicting its behavior in such transformations. Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are, in principle, applicable to this scaffold.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for creating biaryl structures or for introducing alkyl and alkenyl groups. For 4,5-dichloroimidazoles, the challenge often lies in achieving selective mono- or di-substitution. The relative reactivity of the C-4 and C-5 positions can be influenced by the electronic environment of the imidazole ring and the specific reaction conditions, including the choice of catalyst, ligand, and base.

The Sonogashira coupling offers a direct route to alkynyl-substituted imidazoles by reacting the dichloro-imidazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. These alkynyl derivatives can serve as versatile intermediates for further transformations, such as the synthesis of more complex cyclic structures.

The Heck reaction , involving the coupling of the dichloro-imidazole with an alkene, would provide a means to introduce vinyl or substituted vinyl groups at the C-4 and C-5 positions. These olefinic moieties are valuable for further functionalization.

A critical aspect of these cross-coupling reactions on 4,5-dichloroimidazoles is the control of regioselectivity. In many dihalogenated heterocyclic systems, the position of substitution is dictated by factors such as the electronic nature of the ring and steric hindrance. For instance, in some dihalopyridines, the halide adjacent to the nitrogen atom is more reactive. However, the specific reactivity of the C-4 and C-5 positions in this compound would need to be determined empirically.

Table 1: Potential Cross-Coupling Reactions of this compound

Cross-Coupling ReactionReagentsPotential Product
Suzuki-MiyauraArylboronic acid, Pd catalyst, Base4-Aryl-5-chloro- or 4,5-diaryl-imidazole derivative
SonogashiraTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base4-Alkynyl-5-chloro- or 4,5-dialkynyl-imidazole derivative
HeckAlkene, Pd catalyst, Base4-Alkenyl-5-chloro- or 4,5-dialkenyl-imidazole derivative

Introduction of Carbon Chains and Cyclic Structures

Beyond cross-coupling reactions, the introduction of carbon chains and cyclic structures at the C-4 and C-5 positions can potentially be achieved through other methods. Nucleophilic aromatic substitution (SNAr) reactions with carbanionic nucleophiles could, in principle, displace the chloride ions. However, the electron-rich nature of the imidazole ring generally makes it less susceptible to SNAr reactions unless activated by strongly electron-withdrawing groups.

Alternatively, the conversion of the chloro-substituents to other functional groups, such as organometallic species via lithium-halogen exchange, could open up pathways for reaction with a variety of carbon electrophiles, allowing for the introduction of a wide range of carbon-based functionalities.

N-Substitution Strategies and Their Impact on Subsequent Reactivity

The secondary amine at the N-1 position of the imidazole ring is a readily modifiable site. N-substitution not only introduces new molecular diversity but can also significantly alter the electronic properties and subsequent reactivity of the heterocyclic core.

Synthesis of Diverse N-Alkyl and N-Aryl Imidazoles

The N-alkylation of imidazoles is a common and generally high-yielding reaction. In the case of this compound, reaction with a variety of alkyl halides in the presence of a base can be expected to proceed smoothly to afford the corresponding N-alkyl derivatives. The choice of base and solvent can be crucial to optimize the reaction conditions and prevent side reactions.

Table 2: Representative N-Alkylation and N-Arylation Reactions

ReagentReaction ConditionsProduct Type
Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN)N-Alkyl-4,5-dichloroimidazole derivative
Arylboronic acidCu catalyst, Base (e.g., pyridine, Et3N)N-Aryl-4,5-dichloroimidazole derivative

N-arylation of imidazoles can be achieved through methods such as the Chan-Lam coupling, which utilizes arylboronic acids in the presence of a copper catalyst. This reaction is often performed under mild conditions and tolerates a wide range of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of N-aryl-4,5-dichloroimidazole derivatives. The electronic nature of the substituents on the aryl ring can influence the reaction efficiency.

Bridged and Fused N-Heterocyclic Systems

The strategic functionalization of the N-1 position can be exploited to construct more complex bridged and fused heterocyclic systems. By employing bifunctional reagents that can react with both the N-1 position and another site on the imidazole scaffold, it is possible to generate novel polycyclic architectures.

For instance, reaction with a reagent containing two electrophilic centers could potentially lead to the formation of a bridged system. More commonly, the synthesis of fused N-heterocyclic systems involves the introduction of a side chain at the N-1 position that can subsequently undergo an intramolecular cyclization.

A well-established strategy for the synthesis of fused imidazoles is the construction of imidazo[1,2-a]pyridines . This can be conceptually applied to the this compound scaffold. A typical synthetic route would involve the N-alkylation of the imidazole with a reagent that also contains a leaving group, followed by an intramolecular nucleophilic substitution.

Another important class of fused imidazoles are the imidazo[2,1-b]thiazoles . The synthesis of these systems often involves the reaction of a 2-aminoimidazole with an α-haloketone. While this compound itself is not a 2-aminoimidazole, its derivatization to introduce a suitable nucleophilic center at the N-1 position, which could then react with a bifunctional electrophile, presents a plausible, albeit multi-step, pathway to such fused systems.

The synthesis of these bridged and fused systems significantly expands the structural diversity that can be achieved from the this compound scaffold, opening up avenues for the exploration of new chemical space.

This compound as a Key Synthon in Complex Molecule Synthesis

The structure of this compound, featuring two reactive chlorine atoms, an ester group, and a secondary amine within the imidazole ring, theoretically positions it as a versatile synthon for the elaboration of more complex molecular structures. The electron-withdrawing nature of the chlorine atoms and the carboxylate group can influence the reactivity of the imidazole ring, making it a candidate for various transformations.

Building Blocks for Polycyclic and Fused Heterocyclic Architectures

In principle, the chlorine atoms at the C4 and C5 positions of this compound could serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of various functionalities and the subsequent annulation of new rings. For instance, reaction with bifunctional nucleophiles could lead to the formation of fused heterocyclic systems. Examples of such transformations are prevalent in imidazole chemistry, often leading to the synthesis of purine (B94841) analogs and other biologically relevant scaffolds. However, specific examples detailing the use of this compound in such annulation or condensation reactions to form polycyclic systems are not readily found in the surveyed literature. The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, for example, typically involves the reaction of 2-aminopyridines with α-haloketones, a different synthetic route.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. Imidazole derivatives have been utilized in various MCRs, including the Ugi and Passerini reactions, to generate diverse molecular scaffolds. Theoretically, the N-H of the imidazole ring in this compound could participate as the amine component in such reactions. This would lead to the formation of highly functionalized, acyclic intermediates that could potentially undergo subsequent intramolecular cyclization to yield novel heterocyclic systems. Despite the potential, specific studies documenting the application of this compound in MCRs are not available. General reviews on MCRs for the synthesis of imidazoles focus on constructing the imidazole ring itself rather than using a pre-formed imidazole as a building block.

Stereoselective Synthesis Methodologies Employing this compound

The development of stereoselective methods is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. The imidazole scaffold is present in many bioactive compounds, and controlling the stereochemistry of its derivatives is of significant interest.

Chiral Auxiliaries and Catalytic Asymmetric Transformations

While the direct involvement of this compound in stereoselective reactions mediated by chiral auxiliaries is not described in the literature, one can hypothesize potential strategies. A chiral auxiliary could be attached to the imidazole nitrogen, directing subsequent transformations at other positions of the ring or at the ester functionality.

In the broader context of asymmetric catalysis, N-heterocyclic carbenes (NHCs) derived from imidazole precursors are widely used as organocatalysts. It is conceivable that derivatives of this compound could be precursors to chiral NHCs. However, the existing literature on asymmetric synthesis involving imidazoles tends to focus on other derivatives, such as 1H-imidazol-4(5H)-ones, as pronucleophiles in catalytic asymmetric reactions.

Given the lack of specific research data, any discussion on the detailed research findings and the generation of data tables for the above-outlined topics concerning this compound would be purely speculative. The scientific community has yet to publish in-depth studies on the synthetic applications of this particular compound in the specified areas.

Computational and Theoretical Investigations of Ethyl 4,5 Dichloro 1h Imidazole 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide insights into the geometry, stability, and reactivity of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would begin with geometry optimization to determine its most stable three-dimensional conformation. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. While specific values for this compound are not available, a hypothetical data table based on typical values for similar imidazole (B134444) derivatives is presented below to illustrate the expected outcomes of such a study.

Hypothetical Optimized Geometric Parameters This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Parameter Atom Pair/Trio/Quartet Value (Å or Degrees)
Bond Length C4-C5 1.35 - 1.40 Å
Bond Length C4-Cl 1.70 - 1.75 Å
Bond Length C5-Cl 1.70 - 1.75 Å
Bond Length N1-C2 1.37 - 1.42 Å
Bond Angle Cl-C4-C5 125 - 130°
Bond Angle C4-C5-Cl 125 - 130°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and its tendency to undergo electronic transitions. A lower gap generally suggests higher reactivity. A computational study would precisely calculate these energy levels.

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show negative potential (typically colored red) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other chemical species.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry can also be employed to explore the pathways of chemical reactions involving a specific molecule. This involves identifying transition states and calculating the energy profiles of reaction pathways.

Transition State Characterization and Reaction Pathway Determination

For a given reaction, such as the synthesis of this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and vibrational frequencies of the transition state is essential for confirming it as a true saddle point on the potential energy surface and for understanding the mechanism of the reaction.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal dynamics of this compound are governed by a delicate interplay of torsional flexibility and non-covalent interactions. Computational methods provide a powerful lens through which to explore these molecular intricacies.

A comprehensive understanding of the conformational landscape of this compound can be achieved through torsional scans and the generation of potential energy surfaces. These computational techniques systematically rotate specific dihedral angles within the molecule to map out the corresponding changes in energy. For this particular molecule, the most significant torsional freedom is associated with the ethyl carboxylate group at the 2-position of the imidazole ring.

The key dihedral angles to consider are those around the C2-C(O) bond and the C(O)-O bond of the ester functional group. By performing relaxed scans of these torsions, a potential energy surface can be constructed, revealing the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. It is anticipated that the planar conformation, where the ethyl ester group is coplanar with the imidazole ring, would represent a significant energy minimum due to the favorable electronic delocalization. However, steric hindrance between the ester group and the chlorine atoms at the 4 and 5 positions could lead to non-planar minimum energy structures.

A hypothetical torsional scan would likely reveal the energetic cost of rotating the ethyl group. The resulting data can be visualized in a potential energy surface plot, where the dihedral angles are plotted against the relative energy. The valleys in this plot correspond to stable conformers, while the peaks represent the energy barriers to interconversion.

Table 1: Hypothetical Torsional Scan Data for Key Dihedral Angles in this compound

Dihedral Angle (Degrees)Relative Energy (kcal/mol)
00.5
301.2
602.5
903.0
1202.0
1500.8
1800.0

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

The molecular structure of this compound allows for a variety of intramolecular non-covalent interactions that can influence its conformational preferences. A significant interaction to consider is the potential for intramolecular hydrogen bonding. The hydrogen atom on the imidazole nitrogen (N1-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group can serve as a hydrogen bond acceptor. The formation of a pseudo-ring through this interaction could significantly stabilize a particular conformation. researchgate.net

Studies on related imidazole-4,5-dicarboxylic acid derivatives have shown that intramolecular hydrogen bonds are a reliable motif in the solid state. researchgate.net In these systems, an N-H bond from an amide substituent forms a strong intramolecular hydrogen bond with a carbonyl acceptor. researchgate.net This suggests that a similar interaction between the N1-H and the carbonyl oxygen of the ester group in this compound is plausible and would contribute to a planar or near-planar arrangement of the carboxylate group relative to the imidazole ring.

Beyond classical hydrogen bonding, other non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, also play a role in defining the molecule's shape and stability. The electron-withdrawing nature of the two chlorine atoms creates a significant dipole moment in the imidazole ring, which will influence the orientation of the polar ethyl ester group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

To capture the dynamic nature of this compound, molecular dynamics (MD) simulations are an invaluable tool. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach provides insights into the conformational flexibility, vibrational motions, and interactions with the surrounding environment that are not apparent from static computational models.

An MD simulation of this compound would reveal how the ethyl carboxylate group samples different conformational states at a given temperature. The trajectory from the simulation can be analyzed to determine the populations of different conformers and the timescales of their interconversion. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting.

The surrounding solvent environment can have a profound impact on the conformation and reactivity of a molecule. frontiersin.orgrsc.orgnih.gov For this compound, the polarity of the solvent is expected to be a key factor. In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can form hydrogen bonds with the N1-H of the imidazole ring, potentially disrupting the intramolecular hydrogen bond with the carbonyl oxygen. This could lead to a greater degree of conformational freedom for the ethyl carboxylate group.

In contrast, in nonpolar solvents, the intramolecular hydrogen bond is likely to be more persistent, favoring a more rigid, planar conformation. The explicit inclusion of solvent molecules in MD simulations is necessary to accurately model these effects. frontiersin.org By running simulations in different solvent boxes (e.g., water, methanol, chloroform), it is possible to quantify the influence of the solvent on the conformational equilibrium and the dynamic behavior of the molecule.

Table 2: Expected Predominant Conformer of this compound in Different Solvents

SolventPolarityExpected Predominant Conformation
ChloroformLowPlanar (stabilized by intramolecular H-bond)
MethanolHigh (protic)Mixture of planar and non-planar conformers
WaterHigh (protic)Predominantly non-planar (disrupted intramolecular H-bond)
Dimethyl SulfoxideHigh (aprotic)Non-planar (solvent competition for H-bonding)

Note: This table represents expected trends based on general principles of solvent effects.

In Silico Design and Prediction of Novel Imidazole Derivatives based on this compound

This compound serves as a valuable scaffold for the in silico design of novel imidazole derivatives with tailored properties. The presence of the dichloro-substituted imidazole core provides a rigid framework that can be systematically modified to explore structure-activity relationships (SAR).

Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to design new compounds based on this scaffold. For instance, the ethyl ester group can be replaced with a variety of other functional groups to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity. The chlorine atoms can also be substituted to fine-tune the electronic properties of the imidazole ring and introduce new interaction points.

By creating a virtual library of derivatives and computationally screening them against a specific biological target, it is possible to identify promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the drug discovery process by prioritizing molecules with a higher probability of success. For example, derivatives could be designed to target specific enzyme active sites, with the imidazole core providing a key anchoring point and the modified substituents forming favorable interactions with the surrounding amino acid residues.

Advanced Methodological Research in the Chemical Investigation of Ethyl 4,5 Dichloro 1h Imidazole 2 Carboxylate

Application of Advanced Spectroscopic Techniques for Mechanistic Studies

The elucidation of reaction mechanisms involving Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate relies heavily on advanced spectroscopic techniques. These methods provide real-time data on the transformation of reactants, the formation of intermediates, and the emergence of products, offering a detailed view of the reaction pathway at a molecular level.

In-situ NMR and IR Spectroscopy for Reaction Monitoring

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for continuously monitoring chemical reactions. By tracking changes in the spectral signatures of functional groups, researchers can deduce reaction kinetics and identify transient species without the need for quenching and sampling.

For a typical N-alkylation reaction of this compound, in-situ ¹H NMR spectroscopy would monitor the disappearance of the broad singlet corresponding to the imidazole (B134444) N-H proton, typically found downfield. Concurrently, new signals corresponding to the protons of the incoming alkyl group would appear and grow in intensity. For example, in a reaction with an ethyl group, a new quartet and triplet would emerge.

In-situ IR spectroscopy provides complementary information by monitoring changes in vibrational frequencies. The characteristic N-H stretching band of the imidazole ring would decrease in intensity, while changes in the C=O stretching frequency of the ester group could indicate electronic effects from substitution at the nitrogen atom.

Table 1: Hypothetical In-situ Spectroscopic Data for N-Ethylation of this compound

Time (min)N-H Proton Signal Intensity (¹H NMR)N-CH₂- Signal Intensity (¹H NMR)N-H Stretch Absorbance (IR, cm⁻¹)
01.000.000.85
150.750.250.64
300.500.500.43
600.250.750.21
120<0.05>0.95<0.05

Mass Spectrometry Techniques for Elucidating Reaction Intermediates

Mass spectrometry (MS), particularly soft-ionization techniques like Electrospray Ionization (ESI-MS), is indispensable for detecting and characterizing charged or polar reaction intermediates. By coupling a mass spectrometer to a reaction vessel, short-lived species can be identified, providing direct evidence for proposed mechanistic steps.

In studies of reactions involving imidazole derivatives, ESI-MS can be used to observe key intermediates. For instance, in a catalyzed cross-coupling reaction, a transient complex between the imidazole substrate and a metal catalyst could be detected. The fragmentation pattern of such an intermediate in tandem MS (MS/MS) experiments can further confirm its structure. The fragmentation of similar heterocyclic systems often begins with the loss of small, stable molecules like ethanol (B145695) from an ethyl ester group, followed by the elimination of molecules such as carbon monoxide or hydrogen cyanide. asianpubs.orgresearchgate.net

Chromatographic and Separation Methodologies for Complex Reaction Mixtures

The synthesis and derivatization of this compound often result in complex mixtures containing the starting material, the desired product, byproducts, and unreacted reagents. Advanced chromatographic techniques are essential for both analyzing these mixtures and isolating pure compounds.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of a reaction over time. A robust reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose.

The development process involves optimizing several parameters to achieve good separation between all components in the reaction mixture. This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase composition (commonly a mixture of acetonitrile (B52724) and water with a pH modifier like formic or phosphoric acid), and a suitable detection wavelength, typically in the UV region where the imidazole ring absorbs. sielc.compensoft.net Once validated, the method can provide quantitative data on the conversion of starting material and the yield of the product.

Table 2: Example RP-HPLC Method Parameters and Results

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient20% to 80% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Analyte Retention Time (min)
This compound7.8
N-alkylated Derivative9.2
Unreacted Starting Material4.5

Preparative Chromatography for Novel Derivative Isolation

When a novel derivative of this compound is synthesized, it must be isolated in a pure form for complete characterization and further study. Preparative chromatography is the method of choice for this purification. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. The analytical method is first scaled up, and fractions are collected as they elute from the column. The purity of these fractions is then confirmed using the original analytical HPLC method before the solvent is removed to yield the isolated compound.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While spectroscopic and chromatographic methods provide crucial information, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the connectivity of atoms, determining stereochemistry, and understanding intermolecular interactions such as hydrogen bonding in the crystal lattice.

To perform this analysis, a high-quality single crystal of a derivative of this compound must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed. The data provides a precise map of electron density, from which the positions of all atoms can be determined. The structural data for imidazole derivatives often reveals planar imidazole cores and specific conformations of side chains. nih.gov Studies on related benzimidazole (B57391) structures have detailed crystal systems, space groups, and unit cell parameters. researchgate.net

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Derivative

ParameterValue
Chemical FormulaC₁₀H₁₀Cl₂N₂O₂
Formula Weight277.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.919
b (Å)12.688
c (Å)14.711
β (°)101.63
Volume (ų)1625.4
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.132
R-factor0.045

This detailed structural information is critical for understanding structure-activity relationships and for rational drug design.

Determination of Crystal Packing and Intermolecular Interactions in Derivatives

Research on compounds such as 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one has revealed the significant role of intermolecular hydrogen bonds in their crystal structures. In this particular derivative, molecules are linked by C–H···O intermolecular hydrogen bonds, which form chains along the crystallographic b-axis. rasayanjournal.co.in Furthermore, the structure is stabilized by C–H···π interactions and intramolecular C–H···N hydrogen bonds. rasayanjournal.co.in

Similarly, the crystal structure of 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol nitrate (B79036) salt demonstrates a complex network of hydrogen bonds that contribute to its stability. These include intramolecular N(imidazol)-H···O(phenol) and O(phenol)-H···N(imidazol) interactions, as well as intermolecular N(imidazol)-H···O(nitrate), C(phenyl)-H···O(nitrate), and C(phenyl)-H···Cl hydrogen bonds, which collectively form a three-dimensional network. researchgate.net The dihedral angle between the mean planes of the imidazole rings in this structure is 48.91 (2)°. researchgate.net

These examples underscore the importance of hydrogen bonding and other weak interactions in dictating the crystal packing of chlorinated imidazole derivatives. It is highly probable that this compound would also exhibit significant intermolecular interactions involving its imidazole N-H group, the carbonyl oxygen of the ester, and the chlorine atoms.

Compound NameCrystal SystemSpace GroupKey Intermolecular Interactions
4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-oneMonoclinicP21/cC–H···O hydrogen bonds, C–H···π interactions, C–H···N intramolecular hydrogen bonds rasayanjournal.co.in
4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol nitrateMonoclinicP21/cN–H···O, O–H···N, C–H···O, C–H···Cl hydrogen bonds researchgate.net

High-Throughput Screening (HTS) Methodologies for Optimization of Synthetic Routes

High-throughput screening (HTS) methodologies are powerful tools for the rapid optimization of synthetic routes by allowing for the parallel execution of a large number of reactions. This approach is particularly valuable for the synthesis of substituted imidazoles, where various reaction parameters can be systematically varied to identify optimal conditions.

The synthesis of highly substituted imidazoles can be achieved through various strategies, including copper-mediated oxidative C–H functionalization. nih.gov This method offers the advantage of using readily available starting materials under mild reaction conditions. Such approaches are amenable to HTS, where different catalysts, solvents, bases, and temperatures can be screened simultaneously to maximize product yield. The development of concise synthetic routes for substituted imidazoles is beneficial for generating libraries of small heterocyclic molecules for high-throughput screening in drug discovery. nih.gov

Multicomponent reactions (MCRs) are another synthetic strategy that is well-suited for HTS. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient for generating chemical diversity. The synthesis of highly substituted imidazoles has been achieved using a multicomponent protocol employing erbium triflate as a catalyst, resulting in excellent yields. acs.org This type of one-pot synthesis can be adapted for HTS platforms to rapidly explore the effects of different aldehydes, anilines, and other reactants on the reaction outcome.

Furthermore, automated process development technology, which utilizes automated liquid handling equipment coupled with statistically designed protocols, has been successfully applied to the optimization of imidazole synthesis. scite.ai For instance, the synthesis of 4(5)-(3-pyridyl)imidazole was optimized using a central composite design to investigate the effects of temperature and the stoichiometry of formamide (B127407) on the product yield. scite.ai This automated approach allows for a significant reduction in the time and resources required for process optimization.

Microwave-assisted synthesis, combined with design of experiments (DoE), presents another avenue for the rapid optimization of imidazole synthesis. A factorial design can be employed to optimize microwave power and reaction time to achieve high yields in a significantly shorter timeframe compared to conventional heating methods. orientjchem.orgresearchgate.net This "green" approach is efficient and environmentally friendly.

Synthetic MethodologyKey Optimization ParametersAdvantages for HTS
Copper-Mediated C–H FunctionalizationCatalyst, solvent, base, temperature nih.govMild conditions, use of readily available starting materials nih.gov
Multicomponent Reactions (MCRs)Catalyst, reactants (aldehydes, anilines), solvent acs.orgHigh efficiency, generation of molecular diversity in a single step acs.org
Automated Process DevelopmentTemperature, stoichiometry, reaction time scite.aiRapid optimization, reduced manual intervention scite.ai
Microwave-Assisted SynthesisMicrowave power, reaction time, reactant ratios orientjchem.orgresearchgate.netSignificant reduction in reaction time, energy efficiency orientjchem.orgresearchgate.net

Future Directions and Emerging Research Avenues for Ethyl 4,5 Dichloro 1h Imidazole 2 Carboxylate

Exploration of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate as a Precursor for Novel Catalytic Systems

The imidazole (B134444) scaffold is a cornerstone in the architecture of numerous catalysts, primarily due to its ability to act as a ligand for a wide array of metal centers. The future exploration of this compound in this domain is predicated on its potential to be transformed into sophisticated catalytic systems.

One promising direction lies in the synthesis of N-heterocyclic carbenes (NHCs). The imidazole core of this compound can be readily N-functionalized and subsequently deprotonated to form NHCs. These NHCs, bearing chloro- and carboxylate-substituents, could then be coordinated to transition metals such as silver, gold, palladium, and ruthenium. The resulting metal-NHC complexes are anticipated to exhibit unique catalytic activities, influenced by the electronic and steric properties of the substituents. For instance, silver(I)-NHC complexes derived from 4,5-dichloro-1H-imidazole have already demonstrated significant potential in medicinal chemistry, suggesting that their catalytic applications are a worthy area of investigation. nih.govnih.gov

Furthermore, the imidazole nitrogen atoms can act as versatile donors for the formation of coordination compounds with various transition metals. The electronic properties of the resulting metal complexes, and consequently their catalytic behavior, would be modulated by the electron-withdrawing nature of the chlorine atoms on the imidazole ring. This could lead to the development of novel catalysts for a range of organic transformations, including oxidation, reduction, and cross-coupling reactions.

Potential Catalytic System Precursor Key Features Potential Applications
Metal-NHC ComplexesThis compoundTunable electronic and steric propertiesCross-coupling reactions, oxidation, reduction
Coordination CompoundsThis compoundModulated electronic properties due to chlorine atomsVarious organic transformations

Integration into Materials Science: Precursors for Advanced Functional Materials (excluding specific material properties)

The structural attributes of this compound make it a compelling building block for the synthesis of advanced functional materials. Its potential integration into materials science is an emerging research avenue with considerable promise.

The imidazole ring is a key component in the design of metal-organic frameworks (MOFs) and coordination polymers. The dicarboxylic acid derivative of imidazole, 1H-imidazole-4,5-dicarboxylic acid, has been utilized in the synthesis of such materials. nih.gov By analogy, the carboxylate group of this compound could be hydrolyzed to the corresponding carboxylic acid, which could then serve as a linker to construct novel MOFs. The presence of chlorine atoms on the imidazole backbone would offer sites for post-synthetic modification, allowing for the fine-tuning of the framework's structure and function.

Moreover, imidazole-based compounds are precursors to ionic liquids and functional polymers. nih.gov The derivatization of this compound could lead to the synthesis of novel imidazolium (B1220033) salts with unique properties, paving the way for new ionic liquids. Additionally, the incorporation of this functionalized imidazole into polymer chains could result in materials with tailored electronic and thermal characteristics.

Development of Enantioselective Synthesis Strategies Utilizing the Imidazole Scaffold

The development of new methods for asymmetric synthesis is a perpetual goal in organic chemistry. The imidazole scaffold has been successfully employed in the design of chiral ligands and organocatalysts. nih.gov The future application of this compound in this field hinges on its potential to be transformed into novel chiral auxiliaries and catalysts.

One approach involves the synthesis of axially chiral imidazoles. By introducing sterically demanding groups at the N-1 position and another position on the imidazole ring, it may be possible to create atropisomeric structures with stable axial chirality. These chiral imidazoles could then be utilized as ligands in enantioselective metal-catalyzed reactions.

Another strategy is the development of chiral organocatalysts based on the imidazole framework. The imidazole moiety can participate in hydrogen bonding and act as a general base or acid, making it an effective catalytic motif. By incorporating chiral elements into the structure of this compound derivatives, novel and efficient organocatalysts for a variety of enantioselective transformations could be realized.

Bio-inspired Chemical Transformations Guided by this compound

Nature often provides the inspiration for the design of new catalysts and chemical reactions. The imidazole ring is a ubiquitous component of biological systems, most notably in the amino acid histidine, which plays a crucial role in enzyme catalysis. acs.org This biological precedent suggests that this compound could be a valuable tool in the development of bio-inspired chemical transformations.

The imidazole moiety is known to participate in a variety of catalytic processes, including ester hydrolysis. lifechemicals.com The functional groups on this compound could be modified to mimic the active sites of enzymes. For example, by introducing additional functional groups that can act in concert with the imidazole ring, it may be possible to create synthetic catalysts that exhibit enzyme-like activity and selectivity.

Furthermore, bio-inspired catalytic systems often involve metal complexes with imidazole-containing ligands. osti.gov The ability of this compound to coordinate with metal ions opens up possibilities for the design of new bio-inspired oxidation and hydrolysis catalysts. The electronic and steric environment around the metal center can be fine-tuned by modifying the substituents on the imidazole ring, allowing for the optimization of catalytic performance.

Synergistic Approaches Combining Computational and Experimental Research for Rational Design

The rational design of new molecules with desired properties can be greatly accelerated by the integration of computational and experimental methods. For a relatively unexplored compound like this compound, this synergistic approach will be crucial for unlocking its full potential.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the geometric and electronic properties of the molecule and its derivatives. researchgate.netnih.gov This information can provide valuable insights into its reactivity and potential applications. For example, computational modeling can be used to design novel catalysts based on the this compound scaffold and to predict their catalytic activity for specific reactions.

Experimental validation of the computational predictions is then essential to complete the research cycle. The synthesis and characterization of the designed molecules, followed by the evaluation of their performance in the targeted applications, will provide the necessary feedback to refine the computational models. This iterative process of design, prediction, synthesis, and testing will enable a more efficient and targeted exploration of the chemical space around this compound.

Research Area Computational Approach Experimental Approach Synergistic Outcome
CatalysisDFT calculations to predict catalyst structure and activitySynthesis and testing of novel catalystsRational design of highly efficient and selective catalysts
Materials ScienceMolecular modeling of MOFs and polymersSynthesis and characterization of new materialsDevelopment of functional materials with tailored properties
Enantioselective SynthesisDocking studies and conformational analysis of chiral catalystsSynthesis and evaluation of chiral ligands and organocatalystsDiscovery of novel and effective enantioselective transformations
Bio-inspired ChemistryQuantum mechanics/molecular mechanics (QM/MM) simulations of enzyme mimicsSynthesis and kinetic analysis of bio-inspired catalystsDeeper understanding of catalytic mechanisms and development of superior artificial enzymes

Q & A

Q. What are the common synthetic routes for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : A typical synthesis involves reacting 4,5-dichloroimidazole with ethyl chlorooxoacetate in the presence of a base like triethylamine. Key steps include:

Cyclization : Controlled heating (60–80°C) in anhydrous ethanol or dichloromethane to form the imidazole ring.

Esterification : Use of ethyl chloroformate under nitrogen to introduce the carboxylate group.
Critical parameters include maintaining anhydrous conditions to avoid hydrolysis, stoichiometric control of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) confirm substituent positions. Chlorine atoms induce deshielding (e.g., C4/C5 carbons appear at δ 120–130 ppm).
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and C-Cl (~750 cm1^{-1}) validate functional groups.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths/angles. For example, C-Cl bonds typically measure 1.72–1.75 Å, and the imidazole ring adopts a planar geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination of this compound?

  • Methodological Answer : Contradictions (e.g., disorder in substituent positions or twinning) are addressed via:
  • High-Resolution Data : Collect data to a resolution ≤ 0.8 Å to resolve electron density ambiguities.
  • SHELX Tools : Use SHELXL for anisotropic refinement and SHELXE for density modification. For twinned crystals, apply the TWIN/BASF commands in SHELXL .
  • Validation Tools : Cross-check with PLATON or Mercury to ensure geometric plausibility .

Q. Comparative analysis of bioactivity: How do substituent variations impact pharmacological properties?

  • Methodological Answer : Substituents at C2 and C5 significantly modulate activity:
CompoundAntimicrobialAnticancerAnti-inflammatory
Ethyl 4,5-dichloroimidazole-2-carboxylateModerateHighModerate
Ethyl 1H-imidazole-5-carboxylateLowModerateNone
2-Chloroimidazole-4-carboxylateHighLowAntifungal
Methodology :
  • In vitro assays : MIC tests (antimicrobial), MTT assays (anticancer), and COX-2 inhibition (anti-inflammatory).
  • QSAR Modeling : Correlate electronic (Hammett σ) and steric parameters with activity trends .

Q. What strategies are recommended for experimental phasing in X-ray studies of this compound?

  • Methodological Answer : For heavy-atom phasing (e.g., Cl atoms):
  • SHELXC/D/E Pipeline :

SHELXC : Index and integrate data.

SHELXD : Locate Cl atoms via Patterson methods.

SHELXE : Density modification and autotracing.

  • Anomalous Scattering : Collect data at λ = 0.8–1.0 Å to exploit Cl’s anomalous signal (f'' = 0.7 e) .

Data Contradiction Analysis Example

Scenario : Conflicting 13C^{13}C NMR signals for C2 and C5 carbons.
Resolution :

Dynamic Effects : Check for tautomerism via variable-temperature NMR (VT-NMR).

DFT Calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-predicted values.

Crystallographic Validation : Use SXRD to confirm substituent positions and rule out isomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.